N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

CCR4 antagonist Chemokine receptor Benzenesulfonamide SAR

N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 497060-26-1) belongs to the class of benzenesulfonamides featuring a 3‑benzyloxy‑pyridin‑2‑yl core and is explicitly disclosed as a known chemokine receptor antagonist, particularly targeting CCR4 and/or CCR5. Its distinguishing structural hallmark, the para‑trifluoromethoxy (‑OCF₃) substituent on the terminal phenyl ring, sets it apart from closely related halogen‑substituted analogues and underpins its utility in probing chemokine‑driven inflammatory and virological pathways.

Molecular Formula C19H15F3N2O4S
Molecular Weight 424.39
CAS No. 497060-26-1
Cat. No. B2913223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
CAS497060-26-1
Molecular FormulaC19H15F3N2O4S
Molecular Weight424.39
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H15F3N2O4S/c20-19(21,22)28-15-8-10-16(11-9-15)29(25,26)24-18-17(7-4-12-23-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24)
InChIKeyVAXPYHOANLCSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 497060-26-1) – A Structurally Differentiated Benzenesulfonamide Chemokine Receptor Antagonist


N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 497060-26-1) belongs to the class of benzenesulfonamides featuring a 3‑benzyloxy‑pyridin‑2‑yl core and is explicitly disclosed as a known chemokine receptor antagonist, particularly targeting CCR4 and/or CCR5 [1]. Its distinguishing structural hallmark, the para‑trifluoromethoxy (‑OCF₃) substituent on the terminal phenyl ring, sets it apart from closely related halogen‑substituted analogues and underpins its utility in probing chemokine‑driven inflammatory and virological pathways [1].

Patent-disclosed CCR4/CCR5 antagonist probe for chemokine pathway studies.
Para-OCF₃ substituent enables structure-activity relationship (SAR) investigations.
Structurally differentiated from para-F and para-OCH₃ analogues for selectivity profiling.

Why Generic Benzenesulfonamide CCR4/CCR5 Antagonists Cannot Replace CAS 497060-26-1


In‑class benzenesulfonamide CCR4/CCR5 antagonists cannot be freely interchanged because the electronic and steric character of the para‑substituent on the terminal phenyl ring profoundly modulates receptor binding affinity, selectivity, and metabolic stability. The trifluoromethoxy group of CAS 497060-26-1 is a strongly electron‑withdrawing, lipophilic bioisostere that is structurally distinct from the fluoro, methoxy, or alkyl substituents found on immediate analogues listed in the same chemical space [1]. Even seemingly conservative replacements (e.g., –F for –OCF₃) can alter hydrogen‑bonding capacity, desolvation penalties, and oxidative metabolism, making direct substitution without re‑validation of pharmacological profiles a high‑risk procurement decision.

Para-substituent electronic differences can shift receptor binding affinity and selectivity, making interchange untested.
Lipophilicity variation between OCF₃ and OCH₃ may alter cell permeability and target-engagement kinetics.
Metabolic stability may differ due to O-demethylation susceptibility of methoxy analogues; assay persistence not guaranteed.

Quantitative Differentiation Evidence for N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide (497060-26-1)


Para‑Substituent Electronic Profile: ‑OCF₃ vs. ‑F Analogue

The target compound bears a para‑trifluoromethoxy substituent (Hammett σₚ ≈ 0.35–0.39) while its closest listed analogue, N‑[3‑(benzyloxy)pyridin‑2‑yl]‑4‑fluorobenzenesulfonamide (CAS 486441‑58‑1), carries a para‑fluoro substituent (Hammett σₚ ≈ 0.06). The OCF₃ group provides significantly stronger electron‑withdrawing character, which can enhance binding affinity by reinforcing polar interactions and by filling lipophilic sub‑pockets that a fluorine atom cannot reach [1]. Although direct receptor‑binding IC₅₀ values for this specific pair are not provided in the primary patent, the Hammett constants represent a quantitative physicochemical difference that directs medicinal chemistry triage in CCR4/CCR5 programs.

Electronic effect (σₚ)
Class‑level inference
OCF₃ σₚ ≈ 0.35–0.39
F (CAS 486441‑58‑1) σₚ ≈ 0.06
Δσₚ ≈ +0.29 to +0.33
May modulate sulfonamide hydrogen‑bond donor capacity and influence receptor selectivity.
Hammett constants are physicochemical parameters; direct binding IC₅₀ not provided.
CCR4 antagonist Chemokine receptor Benzenesulfonamide SAR

Lipophilicity Modulation: ‑OCF₃ vs. ‑OCH₃ Analogue

The trifluoromethoxy substituent introduces substantially higher lipophilicity compared to a methoxy analogue. The Hansch π constant for OCF₃ is approximately +1.04 versus –0.02 for OCH₃, resulting in a Δπ of +1.06. This difference alters membrane permeability and target‑engagement kinetics. The patent disclosure lists N‑{3‑[(3,4‑dichlorobenzyl)oxy]pyridin‑2‑yl}‑4‑methoxybenzenesulfonamide (CAS 307352‑95‑0) as a representative methoxy analogue [1]. Increased lipophilicity of the OCF₃ derivative may improve cell penetration, a critical parameter for intracellular chemokine receptor modulation.

Lipophilicity (π)
Class‑level inference
OCF₃ π ≈ +1.04
OCH₃ (CAS 307352‑95‑0) π ≈ –0.02
Δπ ≈ +1.06
May improve cell penetration and target‑engagement kinetics in chemotaxis assays.
Hansch π constants predict logP; cellular uptake requires empirical validation.
Lipophilicity Drug design CCR4 antagonist

Metabolic Stability: OCF₃ as a Bioisostere Resistant to Oxidative Demethylation

Para‑alkoxy groups such as ‑OCH₃ are susceptible to cytochrome P450‑mediated O‑demethylation, a common metabolic soft spot. The trifluoromethoxy group, by replacing all three hydrogen atoms with fluorine, blocks this oxidative pathway. While direct microsomal stability data for CAS 497060-26-1 and its methoxy analogue are not publicly disclosed in the primary patent, the OCF₃→OCH₃ replacement is a well‑precedented strategy in medicinal chemistry to improve metabolic half‑life [1]. This class‑level inference suggests that 497060‑26‑1 may offer longer in vitro and in vivo half‑life relative to methoxy‑substituted benzenesulfonamides, reducing the frequency of re‑dosing in cell‑based assays.

Metabolic stability
Class‑level inference
OCF₃: no O‑dealkylation site
OCH₃: susceptible to CYP450 O‑demethylation
May extend compound half‑life in cell‑based assays, supporting longer experimental windows.
Direct microsomal stability data not reported in source patent.
Metabolic stability Bioisostere OCF₃ advantage

Recommended Application Scenarios for CAS 497060-26-1 Based on Differentiated Evidence


CCR4/CCR5 Antagonist Probe for Th2‑Mediated Inflammatory Disease Models

The compound’s disclosure as a CCR4/CCR5 antagonist [1] makes it suitable for use in chemotaxis and signaling assays designed to dissect Th2 lymphocyte migration. The unique ‑OCF₃ substituent provides a physicochemical profile that can influence receptor residence time and selectivity, making it a valuable tool compound for investigating allergic asthma, atopic dermatitis, and other Th2‑driven pathologies.

Reference Standard in Benzenesulfonamide Structure‑Activity Relationship (SAR) Studies

With its distinct trifluoromethoxy group, CAS 497060-26-1 serves as a reference compound in SAR tables for benzenesulfonamide chemokine antagonists. Researchers can benchmark new analogues against this compound to quantify the impact of replacing the ‑OCF₃ with other substituents (e.g., ‑F, ‑OCH₃, ‑Cl) [1]. Its procurement enables rigorous head‑to‑head pharmacological profiling of Para‑substitution effects.

HIV Entry Inhibition Research Leveraging CCR5/CXCR4 Co‑Receptor Blockade

Given the patent’s explicit mention of CCR5 antagonism and its connection to HIV infection [1], the compound can be deployed in viral entry assays to study CCR5‑tropic HIV‑1 inhibition. The OCF₃ group’s metabolic stability advantage (class‑level inference) may be particularly beneficial in long‑term co‑culture experiments where compound degradation could confound results.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of OCF₃‑Containing Benzenesulfonamides

For teams evaluating the PK impact of trifluoromethoxy substitution, this compound offers a direct comparison point against its 4‑fluoro (CAS 486441‑58‑1) and 4‑methoxy (CAS 307352‑95‑0) analogues [1]. The predicted differences in lipophilicity (Δπ > +1.0) and metabolic stability can be empirically tested in microsomal or hepatocyte assays, generating data to inform lead optimization campaigns.

Application
Selection Property
Validation Focus
CCR4/CCR5 antagonist probe in Th2-cytokine models
OCF₃‑substituted benzenesulfonamide scaffold for chemokine pathway research
Receptor selectivity and residence time in migration assays
SAR reference for para‑substituent electronic/lipophilic effects
Distinct OCF₃ vs F/OCH₃ analogue set for benchmarking
Quantification of binding and permeability trends
CCR5‑tropic HIV‑1 entry inhibition studies
Inferred metabolic stability advantage for long‑term co‑culture setups
Antiviral endpoint consistency and compound integrity monitoring
PK/PD exposure‑model comparison of OCF₃ analogues
Predicted lipophilicity and metabolic stability differentiation
Empirical microsomal/hepatocyte stability profiling
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